molecular formula C9H16N2O B13207193 1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one

1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one

Cat. No.: B13207193
M. Wt: 168.24 g/mol
InChI Key: RTNLFBZFVWRENC-UHFFFAOYSA-N
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Description

1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol This compound is characterized by its spirocyclic structure, which includes a diazaspiro nonane ring system

Preparation Methods

The synthesis of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one involves several steps. One common synthetic route includes the reaction of a suitable precursor with ethyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine and is carried out at low temperatures to ensure high yield and purity. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -20°C to 80°C. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one involves its interaction with specific molecular targets. For example, it has been shown to bind to the switch-II pocket of the KRAS G12C protein, acting as a covalent inhibitor . This interaction disrupts the function of the KRAS protein, which plays a key role in cellular proliferation and differentiation. The compound’s effects are mediated through the inhibition of downstream signaling pathways, leading to reduced tumor growth in cancer models .

Comparison with Similar Compounds

1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its ability to interact with particular molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-(2,8-diazaspiro[3.5]nonan-2-yl)ethanone

InChI

InChI=1S/C9H16N2O/c1-8(12)11-6-9(7-11)3-2-4-10-5-9/h10H,2-7H2,1H3

InChI Key

RTNLFBZFVWRENC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2(C1)CCCNC2

Origin of Product

United States

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